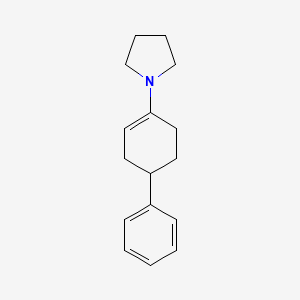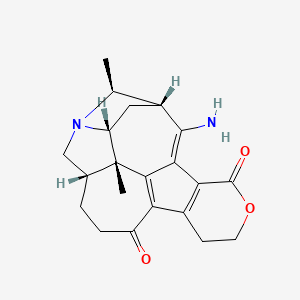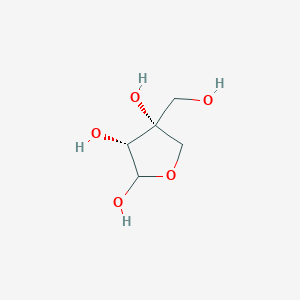
Sporothriolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sporothriolide is a furofuran that is (3aR,6aR)-hexahydrofuro[3,4-b]furan substituted by an oxo group at positions 2 and 4, methylene group at position 3 and by an hexyl group at position 6. It is a metabolite isolated from several species of fungi. It has a role as an antifungal agent and a fungal metabolite. It is a gamma-lactone and a furofuran.
Wissenschaftliche Forschungsanwendungen
1. Sporothriolide as a Chemotaxonomic Marker
Sporothriolide and its derivatives have been identified as significant chemotaxonomic markers for the fungus Hypoxylon monticulosum. These compounds, including sporothric acid, isosporothric acid, and dihydroisosporothric acid, were isolated during a screening for anti-infective agents. Interestingly, sporothriolide production seems to be a species-specific feature in Hypoxylon and the Xylariaceae family, suggesting its potential use in distinguishing species within this group (Surup et al., 2014).
2. Novel Sporothriolide-Related Compounds and Structural Insights
Research has also led to the discovery of new sporothriolide-related compounds from Hypoxylon monticulosum. These include a deoxy analogue of sporothric acid and a unique scaffold combining sporothriolide and trienylfuranol A moieties. Such discoveries, coupled with structural elucidation through advanced techniques like X-ray diffraction, expand our understanding of fungal metabolites' diversity and complexity (Leman-Loubière et al., 2017).
3. Biosynthetic Pathways of Sporothriolide
The biosynthesis of sporothriolide has been a focus of scientific inquiry, revealing fascinating aspects of fungal secondary metabolism. For instance, the biosynthetic gene cluster for sporothriolide in various ascomycetes has been identified, offering insights into the origins and pathways leading to this and related metabolites. This research highlights the intricate connections between fungal biosynthesis and its implications for natural product chemistry (Tian et al., 2020).
4. Antifungal Applications of Sporothriolide
Sporothriolide has shown notable antifungal properties, particularly against phytopathogenic fungi like Rhizoctonia solani and Sclerotinia sclerotiorum. This highlights its potential as a lead compound for developing new fungicides, given its effectiveness in both in vitro and in vivo settings (Cao et al., 2016).
5. Synthetic Approaches to Sporothriolide
The total synthesis of sporothriolide has been achieved, providing valuable insights into its structural and functional properties. This synthesis involves several key steps, including diastereoselective Michael addition and base-promoted elimination, which are crucial for constructing the α-methylene lactone unit of sporothriolide. Such synthetic efforts not only contribute to the understanding of sporothriolide's chemistry but also open avenues for analogues with potentially enhanced biological activities (Kimura et al., 2021).
Eigenschaften
Produktname |
Sporothriolide |
|---|---|
Molekularformel |
C13H18O4 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
(3aS,6R,6aR)-6-hexyl-3-methylidene-6,6a-dihydro-3aH-furo[3,4-b]furan-2,4-dione |
InChI |
InChI=1S/C13H18O4/c1-3-4-5-6-7-9-11-10(13(15)16-9)8(2)12(14)17-11/h9-11H,2-7H2,1H3/t9-,10+,11+/m1/s1 |
InChI-Schlüssel |
AENZSPQGLJVLND-VWYCJHECSA-N |
Isomerische SMILES |
CCCCCC[C@@H]1[C@H]2[C@H](C(=C)C(=O)O2)C(=O)O1 |
SMILES |
CCCCCCC1C2C(C(=C)C(=O)O2)C(=O)O1 |
Kanonische SMILES |
CCCCCCC1C2C(C(=C)C(=O)O2)C(=O)O1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-(aminomethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-, (5R,6S)-](/img/structure/B1254146.png)
![3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid](/img/structure/B1254150.png)

![5-(3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pyran-2-one](/img/structure/B1254154.png)







![2-[(1S,3R,4aR,10aS)-9,10a-dihydroxy-1-methyl-5,10-dioxo-1,3,4,4a-tetrahydrobenzo[g]isochromen-3-yl]acetic acid](/img/structure/B1254167.png)
